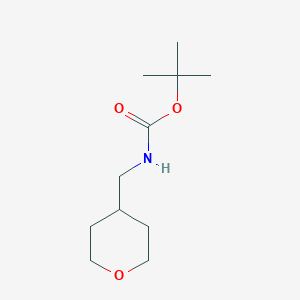
2-Fluoro-4-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluoro-4-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester” is a chemical compound with the CAS Number: 2088001-26-5 . It has a molecular weight of 334.24 . The IUPAC name for this compound is 1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-4-methylpiperazine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C18H28BFN2O2 . It contains a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a methylpiperazine group .Aplicaciones Científicas De Investigación
Organoboron Compounds as Fluoride Ion Receptors
Organoboron compounds, including those similar in structure to the specified compound, have been utilized as Lewis acid receptors for fluoride ions in polymeric membranes. These compounds exhibit enhanced selectivity towards fluoride ions, making them applicable in sensors and analytical chemistry. The behavior of such boronic acids in acidic conditions and their complexation with fluoride ions highlight their potential in developing sensitive detection methods for fluoride in various samples (Jańczyk et al., 2012).
Advanced Polymer Synthesis
Poly(ester-amide)s incorporating phenylboronic acid esters, through Passerini multicomponent polymerization, demonstrate controlled degradability in response to hydrogen peroxide (H2O2). These polymers, with integrated H2O2-cleavable boronic ester linkages, offer potential in creating responsive materials for biomedical applications, including drug delivery systems that release their payload in response to specific oxidative environments (Cui et al., 2017).
Synthetic Applications
The compound's structure is conducive to transformations involving C-F bond activation and transmetalation, facilitating the synthesis of arylboronic acid pinacol esters from fluoroarenes. This capability is critical for developing novel synthetic pathways in organic chemistry, offering efficient routes to boronate esters from variously fluorinated arenes, which are valuable intermediates for further chemical transformations (Zhou et al., 2016).
Hydrolysis Studies
Understanding the stability of phenylboronic pinacol esters in aqueous environments, including those at physiological pH, is crucial for their application in drug development and delivery systems. Research into the susceptibility of these compounds to hydrolysis reveals significant insights into their potential pharmacological applications, emphasizing the need for careful consideration of their stability in biological contexts (Achilli et al., 2013).
Fluorescent Sensor Development
The exploration of organoboron compounds, including phenylboronic acid pinacol esters, in the development of fluorescent sensors demonstrates their utility in detecting trace amounts of water. Such applications are vital in fields requiring precise moisture measurement and control, showcasing the compound's versatility beyond traditional synthetic chemistry applications (Miho et al., 2021).
Propiedades
IUPAC Name |
1-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BFN2O2/c1-17(2)18(3,4)24-19(23-17)15-7-6-14(12-16(15)20)13-22-10-8-21(5)9-11-22/h6-7,12H,8-11,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIZWYFZWUCGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN3CCN(CC3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(3-Thienyl)phenyl]amine hydrochloride](/img/structure/B6342982.png)
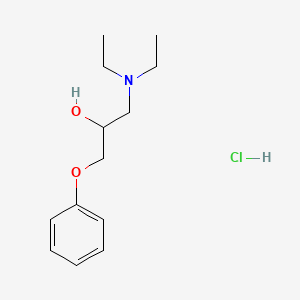
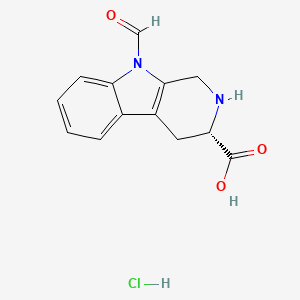

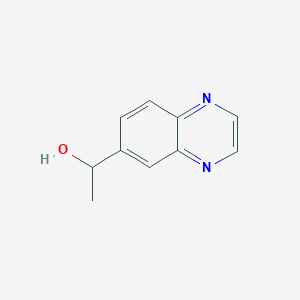
![{3-Azabicyclo[3.2.1]octan-8-yl}methanol hydrochloride](/img/structure/B6343015.png)
![Imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6343020.png)
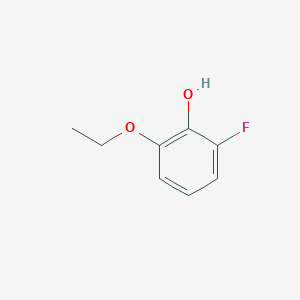
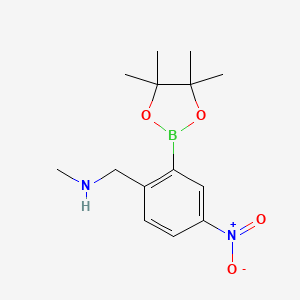
![4-Ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6343047.png)
![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6343059.png)
